![molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4](/img/structure/B91742.png)
2,6-Dimethylimidazo[1,2-b]pyridazine
Overview
Description
2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The 6-methyl group and halogen substituents (when present) serve as key sites for nucleophilic and electrophilic substitution.
Table 1: Substitution Reactions at the 6-Position
Key findings:
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Halogen atoms at the 6-position undergo nucleophilic aromatic substitution with thiols or amines under mild heating .
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Hydroxyl groups are efficiently converted to chlorides using POCl₃ .
Oxidation Reactions
The methyl groups at positions 2 and 6 are susceptible to oxidation, enabling access to carboxylic acid derivatives.
Table 2: Oxidation of Methyl Groups
Substrate | Oxidizing Agent | Product | Yield | Source |
---|---|---|---|---|
2,6-Dimethyl derivative | KMnO₄, H₂O, 100°C | 2,6-Dicarboxylic acid | 45% | |
2-Methyl derivative | SeO₂, dioxane, reflux | 2-Formylimidazo[1,2-b]pyridazine | 60% |
Mechanistic insights:
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Strong oxidants like KMnO₄ fully oxidize methyl groups to carboxylic acids, albeit with moderate yields due to over-oxidation side reactions .
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Selective oxidation to aldehydes is achieved using SeO₂ under anhydrous conditions .
Reduction Reactions
The pyridazine ring’s electron-deficient nature permits selective hydrogenation.
Table 3: Catalytic Hydrogenation
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
2,6-Dimethyl derivative | H₂ (1 atm), Pd/C, EtOH, 25°C | Partially saturated tetracyclic | 85% |
Notes:
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Hydrogenation occurs preferentially at the pyridazine ring, yielding dihydro derivatives without affecting the imidazole ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at halogenated positions.
Table 4: Suzuki-Miyaura Coupling
Substrate | Boronic Acid | Product | Yield | Source |
---|---|---|---|---|
6-Bromo derivative | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 6-Phenylimidazo[1,2-b]pyridazine | 72% |
Critical parameters:
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Reactions require anhydrous conditions and inert atmospheres for optimal catalyst activity .
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Electron-withdrawing groups on the boronic acid enhance coupling efficiency .
Condensation Reactions
The core structure is synthesized via α-bromoketone condensations:
Reaction Scheme
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Halogen atoms (Cl, Br) at the pyridazine 6-position direct regioselective cyclization .
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Yields range from 50–75% depending on substituent steric effects .
Biological Activity Correlations
While beyond the scope of chemical reactions, structural modifications directly impact bioactivity:
Derivative | Biological Target (IC₅₀) | Source |
---|---|---|
6-(Methylthio) derivative | Aβ plaques (11.0 nM) | |
2-Formyl derivative | Antitubercular (MIC = 0.1 μM) |
Scientific Research Applications
Neuropharmacology
Recent studies have identified derivatives of 2,6-Dimethylimidazo[1,2-b]pyridazine as potential inhibitors of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in neurodegenerative diseases. One notable compound, phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC), has been shown to inhibit the release of astrocyte-derived extracellular vesicles (ADEVs) both in vitro and in vivo. This inhibition is significant because it may mitigate inflammatory responses associated with brain injuries and neurodegeneration .
Compound | Mechanism | Application |
---|---|---|
PDDC | nSMase2 Inhibition | Neurodegenerative Diseases |
CRF1 Antagonists | CRF1 Receptor Antagonism | Psychiatric Disorders |
Psychiatric Disorders
Compounds based on the imidazo[1,2-b]pyridazine scaffold have been explored as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. These compounds have potential therapeutic effects for conditions such as depression, anxiety disorders, and stress-related disorders by modulating the body's stress response system. For instance, antagonizing CRF1 receptors can alleviate symptoms associated with hypersecretion of corticotropin-releasing factor (CRF), which is often elevated in psychiatric conditions .
Infectious Disease Research
The imidazo[1,2-b]pyridazine derivatives have also been studied for their antibacterial properties. Research has indicated that certain analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) studies highlight how modifications to the imidazo[1,2-b]pyridazine core can enhance antibacterial efficacy against Mycobacterium tuberculosis .
Activity Type | Target Pathogen | Efficacy |
---|---|---|
Antibacterial | Mycobacterium tuberculosis | MIC 80: 0.03 to 5.0 μM |
Synthesis and Functionalization
The synthesis of this compound and its derivatives involves various organometallic-catalyzed reactions. Recent advancements have focused on optimizing these synthesis pathways to improve yields and functionalization options for diverse applications in drug development .
Case Studies
Case Study 1: PDDC in Neurodegeneration
In a model of inflammatory brain injury, PDDC demonstrated a dose-dependent inhibition of ADEV release, suggesting its potential utility in treating neurodegenerative conditions like Alzheimer's disease. The study provides evidence that targeting nSMase2 with PDDC can influence neuroinflammatory processes significantly .
Case Study 2: CRF Antagonism
Clinical trials exploring CRF1 antagonists derived from imidazo[1,2-b]pyridazine compounds have shown promise in reducing anxiety and depressive symptoms. These findings support the hypothesis that modulating CRF pathways can lead to effective treatments for anxiety-related disorders .
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities but different substitution patterns.
Imidazo[1,2-c]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring, exhibiting distinct pharmacological properties.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, used in various medicinal chemistry applications.
Uniqueness: 2,6-Dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 6 enhances its stability and modulates its reactivity, making it a valuable scaffold in drug discovery and development.
Biological Activity
2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its unique bicyclic structure, which includes nitrogen atoms and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 2 and 6. This configuration enhances the compound's stability and reactivity, making it a valuable scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it can inhibit kinase enzymes by blocking the ATP-binding site, which prevents the phosphorylation of target proteins .
- Receptor Modulation : It acts as a modulator for several receptors, particularly the corticotropin-releasing factor (CRF) receptor. A derivative of this compound has been identified as a potent CRF receptor antagonist with significant implications for treating alcohol dependence .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been explored for their efficacy against various bacterial strains and viruses. For example, studies have demonstrated that certain modifications to the structure can enhance its antibacterial activity against human pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer potential. For instance, derivatives have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have indicated that certain derivatives can significantly reduce the viability of cancer cells while sparing normal cells .
Neuroprotective Effects
Recent studies have focused on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease (AD). A specific derivative has been identified as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which plays a crucial role in exosome release and cellular communication. This inhibition has shown promise in reducing cognitive impairment in animal models .
Study on Alcohol Dependence
A notable study investigated the efficacy of a specific derivative of this compound (MTIP) as a CRF receptor antagonist. In preclinical models of alcoholism, MTIP demonstrated significant efficacy by reducing alcohol-seeking behavior in rats. The compound exhibited high oral bioavailability and brain penetration, making it a candidate for further clinical development .
Anticancer Activity Assessment
In another study focusing on its anticancer properties, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had low IC50 values (indicative of high potency), suggesting their potential as lead compounds in cancer therapy .
Data Summary
Activity | Mechanism | Notable Findings |
---|---|---|
Antimicrobial | Enzyme inhibition | Effective against multiple bacterial strains |
Anticancer | Induction of apoptosis | Low IC50 values in cancer cell lines |
Neuroprotective | nSMase2 inhibition | Improved cognitive function in AD models |
Alcohol Dependence | CRF receptor antagonism | Reduced alcohol-seeking behavior in preclinical studies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Dimethylimidazo[1,2-b]pyridazine?
The synthesis typically involves condensation of substituted pyridazine precursors with reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the fused imidazo[1,2-b]pyridazine core . Transition-metal-catalyzed methods (e.g., copper with acetylacetonate ligands or palladium-based catalysts) are increasingly used for cross-coupling reactions to introduce substituents. For example, Suzuki–Miyaura coupling reactions enable the introduction of aryl or heteroaryl groups at specific positions .
Q. How is the compound characterized post-synthesis?
Routine characterization includes nuclear magnetic resonance (1H/13C NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups. For example, in TAK1 kinase inhibitor studies, HRMS confirmed the molecular ion [M + H]+ with <0.3 ppm error . X-ray crystallography may also resolve structural ambiguities in complex derivatives .
Q. What distinguishes imidazo[1,2-b]pyridazine isomers from other imidazopyridazine variants?
Imidazo[1,2-b]pyridazine (shared nitrogen at position 1) differs from imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine in nitrogen positioning and electronic properties. These structural differences influence reactivity, solubility, and pharmacological activity. Computational modeling (e.g., DFT) can predict isomer-specific interactions with biological targets .
Advanced Research Questions
Q. How does this compound interact with pharmacological targets?
The compound and its derivatives exhibit diverse mechanisms:
- TAK1 kinase inhibition : Substituents like morpholine rings enhance binding affinity, as shown in compound 26 (IC₅₀ = 3.2 nM) .
- nSMase2 inhibition : Derivatives like PDDC block ceramide-mediated exosome biogenesis, though their exact role in cancer progression requires further validation .
- CRF receptor antagonism : The 2,6-dimethyl group enhances blood-brain barrier penetration, as demonstrated in alcoholism models .
Q. How to address conflicting data on the role of this compound derivatives in exosome biology?
While PDDC inhibits nSMase2 (a key enzyme in exosome formation), its efficacy varies across cell lines due to ceramide heterogeneity. Researchers should:
- Use lipidomic profiling to quantify ceramide species in target cells .
- Compare exosome secretion via nanoparticle tracking (NTA) and Western blotting for exosome markers (e.g., CD63) .
Q. What strategies optimize synthetic yields for complex derivatives?
- Catalyst selection : Copper catalysts with hexafluoroacetylacetonate ligands improve regioselectivity in cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time for Pd-catalyzed couplings (e.g., forming 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine) .
- Purification : Reverse-phase HPLC resolves closely related isomers, ensuring >95% purity for biological assays .
Q. How do structural modifications enhance target selectivity?
- Carboxylic acid addition : The 3-carboxylic acid derivative (CAS 1518631-38-3) improves water solubility for in vivo studies .
- Halogenation : Bromine at position 3 (e.g., compound S4 ) facilitates further functionalization via cross-coupling .
- Chiral centers : (2S,6R)-dimethylmorpholine groups in TAK1 inhibitors reduce off-target effects by optimizing steric fit .
Q. What emerging therapeutic applications are being explored beyond initial findings?
Properties
IUPAC Name |
2,6-dimethylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYMFQBIVFYWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618399 | |
Record name | 2,6-Dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-39-4 | |
Record name | 2,6-Dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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